Spdmb

Description

Structure

3D Structure

Properties

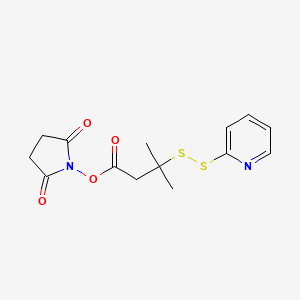

Molecular Formula |

C14H16N2O4S2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate |

InChI |

InChI=1S/C14H16N2O4S2/c1-14(2,22-21-10-5-3-4-8-15-10)9-13(19)20-16-11(17)6-7-12(16)18/h3-5,8H,6-7,9H2,1-2H3 |

InChI Key |

KUSWWWVFHGSSGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Spermine in Eukaryotic Cells: A Technical Guide for Researchers

Abstract: Spermine, a ubiquitous polyamine in eukaryotic cells, is a critical regulator of a myriad of cellular processes essential for cell growth, proliferation, and survival. As a polycation, its functions are intrinsically linked to its ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins. This technical guide provides an in-depth exploration of the multifaceted biological roles of spermine, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of spermine's mechanism of action and its potential as a therapeutic target.

Core Biological Functions of Spermine

Spermine is indispensable for normal cell growth and viability in eukaryotes.[1] Its primary roles can be categorized as follows:

-

Modulation of Nucleic Acid and Protein Function: As a cationic molecule, spermine interacts with DNA, RNA, ATP, and phospholipids, thereby modifying their functions.[1] It plays a crucial role in the synthesis, structure, and stability of nucleic acids and proteins.[2] Spermine can condense DNA and stabilize its structure.[3][4]

-

Regulation of Gene Expression: Spermine influences gene expression through its effects on chromatin structure, transcription, and translation.[2][5] It is involved in chromatin condensation and the maintenance of DNA structure.[4]

-

Cellular Proliferation, Differentiation, and Apoptosis: The cellular content of spermidine and spermine is critical for cell proliferation, differentiation, and apoptosis.[6] Polyamines are essential for cell growth and their levels increase with cell proliferation.[7] Dysregulation of polyamine levels is often observed in cancer.[8]

-

Oxidative Stress Protection: Spermine acts as a direct free radical scavenger, protecting DNA from oxidative damage caused by reactive oxygen species (ROS).[9] It can protect cells from hydrogen peroxide-induced oxidative damage.[10]

-

Ion Channel Regulation: Spermine modulates the activity of various ion channels, including inwardly rectifying K+ channels and glutamate receptors, which are crucial for neuronal function.[5][11]

-

Induction of Autophagy: Spermine is a known inducer of autophagy, a cellular process for degrading and recycling cellular components, which is linked to longevity and cellular health.[12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to spermine's interactions and effects.

Table 1: Binding Affinities of Spermine to NMDA Receptor Subunits

| NMDA Receptor Subunit | Dissociation Constant (Kd) | Reference |

| NR1-R | 19 µM | [15][16] |

| NR2A-R | 140 µM | [15][16] |

| NR2B-R | 33 µM | [15][16] |

Table 2: Spermine Binding to DNA

| DNA Type | Method | Equilibrium Constant (Keq) | IC50 (Ethidium Bromide Displacement) | Reference |

| Double-stranded DNA | Surface Plasmon Resonance (SPR) | 1.7 x 10⁴ M⁻¹ | - | [12] |

| Clostridium perfringens DNA (27% GC) | Fluorescence Spectroscopy | - | 2.2 µM | [17] |

| Escherichia coli DNA (50% GC) | Fluorescence Spectroscopy | - | 4.12 µM | [17] |

| Micrococcus lysodeikticus DNA (72% GC) | Fluorescence Spectroscopy | - | 10.14 µM | [17] |

Table 3: Effect of Spermine on In Vitro DNA Synthesis

| Enzyme/System | Spermine Concentration | Effect | Reference |

| Isolated Nuclei (BHK-21/C13 cells) | 2.5 mM | 58% inhibition | [10] |

| DNA Polymerase α (BHK-21/C13 cells) | 2.5 mM | 68% inhibition | [10] |

| DNA Polymerase β (BHK-21/C13 cells) | Up to 2.5 mM | No significant effect | [10] |

Key Signaling Pathways and Workflows

Spermine Metabolism and Homeostasis

The intracellular concentration of spermine is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.

Caption: Overview of spermine biosynthesis and catabolism pathways.

Spermine's Role in Autophagy Induction

Spermine induces autophagy, a key cellular recycling process. A simplified pathway illustrating this is shown below.

Caption: Simplified pathway of spermine-induced autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Spermine Binding to DNA using Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity of spermine to double-stranded DNA.

Materials:

-

Biacore T100 or T200 instrument

-

CM5 sensor chip

-

Streptavidin

-

Biotinylated double-stranded DNA oligonucleotide

-

Spermine solutions of varying concentrations

-

Running buffer (e.g., HBS-EP)

-

Immobilization buffers (e.g., amine coupling kit)

Procedure:

-

Chip Preparation: Immobilize streptavidin on the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

DNA Immobilization: Inject the biotinylated double-stranded DNA over the streptavidin-coated surface to achieve a stable baseline. A reference flow cell should be prepared similarly but without DNA immobilization.

-

Binding Analysis:

-

Prepare a series of spermine dilutions in the running buffer.

-

Inject the spermine solutions over the DNA-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in response units (RU) in real-time.

-

After each injection, regenerate the surface if necessary using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the DNA-immobilized flow cell data to correct for bulk refractive index changes.

-

Plot the steady-state RU values against the spermine concentration.

-

Fit the resulting binding isotherm to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd) or the equilibrium association constant (Keq).[12]

-

Measurement of Intracellular Spermine Concentration by HPLC

Objective: To quantify the concentration of spermine within eukaryotic cells.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Reverse-phase C18 column

-

Cell culture materials

-

Perchloric acid (PCA)

-

Dansyl chloride

-

Spermine standard solutions

-

Mobile phases (e.g., acetonitrile and water gradients)

Procedure:

-

Sample Preparation:

-

Harvest cultured cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a known volume of cold PCA (e.g., 0.2 M).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Mix a known volume of the supernatant or spermine standard with a sodium carbonate buffer.

-

Add dansyl chloride solution and incubate in the dark at an elevated temperature (e.g., 60°C).

-

Add proline to stop the reaction by quenching excess dansyl chloride.

-

Extract the dansylated polyamines with a solvent like toluene.

-

Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the dansylated polyamines using a suitable gradient of the mobile phases.

-

Detect the separated compounds using the fluorescence detector (excitation and emission wavelengths specific for dansyl derivatives).

-

-

Quantification:

-

Generate a standard curve by running known concentrations of the spermine standard.

-

Determine the concentration of spermine in the cell samples by comparing their peak areas to the standard curve.

-

In Vitro RNA Polymerase Activity Assay

Objective: To assess the effect of spermine on the activity of RNA polymerase.

Materials:

-

Purified RNA polymerase (e.g., T7 RNA polymerase)

-

DNA template with a specific promoter (e.g., pTRI-β-actin-mouse)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]GTP)

-

Reaction buffer (e.g., 40 mM Tris-HCl pH 7.8, 20 mM NaCl, 2 mM spermidine, 0.1% β-mercaptoethanol)

-

Spermine solutions of varying concentrations

-

DNase I

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the reaction buffer, DNA template, and the desired concentration of spermine.

-

Add the rNTP mix (including the radiolabeled rNTP).

-

Initiate the reaction by adding the RNA polymerase.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation:

-

Stop the reaction by adding DNase I to digest the DNA template.

-

Precipitate the newly synthesized RNA by adding cold TCA.

-

-

Quantification:

-

Collect the precipitated RNA on a glass fiber filter by vacuum filtration.

-

Wash the filter with cold TCA and ethanol.

-

Dry the filter and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the radioactivity incorporated in the presence of different spermine concentrations to a control reaction without spermine to determine the effect on RNA polymerase activity.[5]

Assessment of Autophagy Flux using LC3 Turnover Assay

Objective: To measure the effect of spermine on the rate of autophagy.

Materials:

-

Cultured cells (e.g., RPE1)

-

Spermidine or spermine solution

-

Lysosomal inhibitor (e.g., Bafilomycin A1)

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against LC3

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere.

-

Treat one set of cells with spermine (e.g., 20 µM spermidine) for a specific duration (e.g., 2, 8, or 24 hours).

-

Treat another set of cells with both spermine and a lysosomal inhibitor (e.g., 400 nM Bafilomycin A1) for the last 2 hours of the spermine treatment.

-

Include control groups (untreated and treated with only the lysosomal inhibitor).

-

-

Protein Extraction:

-

Lyse the cells and collect the total protein.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary anti-LC3 antibody. LC3-I is the cytosolic form, and LC3-II is the lipidated, autophagosome-associated form.

-

Incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities for LC3-I and LC3-II.

-

Autophagy flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon spermine treatment indicates an induction of autophagy flux.[4]

-

Concluding Remarks

Spermine is a pleiotropic molecule with profound effects on fundamental cellular processes in eukaryotes. Its ability to interact with key macromolecules underpins its diverse biological roles, from maintaining genomic stability to regulating complex signaling pathways. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of spermine action. A deeper understanding of spermine's functions holds significant promise for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and neurodegenerative disorders. The continued exploration of spermine's biology is a vibrant and essential area of research with far-reaching implications for human health.

References

- 1. Binding of spermine and ifenprodil to a purified, soluble regulatory domain of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spermine Attenuates the Action of the DNA Intercalator, Actinomycin D, on DNA Binding and the Inhibition of Transcription and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Spermine stimulates RNA-dependent reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of polyamines of DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A surface plasmon resonance method for detecting multiple modes of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of divalent cations and spermine on the K+ channel TASK-3 and on the outward current in thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. mdpi.com [mdpi.com]

- 17. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Spermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

First observed in the 17th century, spermine is a ubiquitous polyamine that has since been the subject of extensive scientific inquiry. This technical guide provides an in-depth overview of the discovery and history of spermine research, with a focus on the foundational experiments that elucidated its structure and function. Detailed methodologies from key historical papers are presented, alongside a summary of early quantitative data. Furthermore, this guide illustrates the historical understanding of spermine's biological roles through diagrams of its biosynthetic pathway and its influence on cellular processes, providing a valuable resource for researchers and professionals in the field of drug development.

The Dawn of Discovery: From Crystalline Observations to Structural Elucidation

The scientific story of spermine began in 1678 when the pioneering Dutch microscopist Antonie van Leeuwenhoek reported the observation of crystalline structures in human semen.[1][2] These crystals, later identified as spermine phosphate, were one of the first pure biological substances to be observed under a microscope. However, it would take over two centuries for the chemical nature of this substance to be unraveled.

In 1888, the German chemists Albert Ladenburg and J. Abel revisited these crystals, isolating the organic base and bestowing upon it the name "spermin."[3] The correct molecular structure of spermine, however, remained elusive until 1926, when it was independently and simultaneously determined by two research groups: Harold Dudley, Otto Rosenheim, and Walter William Starling in England, and F. Wrede and his colleagues in Germany.[4][5]

Key Historical Experiments and Methodologies

This section details the seminal experiments that were instrumental in the isolation, characterization, and synthesis of spermine.

1.1.1. Leeuwenhoek's Microscopic Observation of Spermine Phosphate Crystals (1678)

While Leeuwenhoek's exact, step-by-step protocol for preparing his specimen is not documented in modern scientific format, his detailed letters to the Royal Society describe his methods of observation.

-

Experimental Protocol:

-

Sample Collection: Fresh human semen was collected.

-

Sample Preparation: A small quantity of the semen was placed on a clean glass slide. To observe the crystalline structures, the sample was likely allowed to partially dry, leading to the precipitation of spermine phosphate.

-

Microscopic Observation: The prepared slide was observed under one of Leeuwenhoek's custom-built single-lens microscopes. He meticulously documented the shape and appearance of the crystals he observed.

-

1.1.2. Ladenburg and Abel's Isolation and Naming of "Spermin" (1888)

Ladenburg and Abel were the first to isolate the free base from the phosphate crystals observed by Leeuwenhoek.

-

Experimental Protocol:

-

Starting Material: Spermine phosphate crystals isolated from human semen.

-

Liberation of the Free Base: The spermine phosphate was treated with a strong base, such as sodium hydroxide, to liberate the free spermine base.

-

Extraction: The free base was then likely extracted into an organic solvent.

-

Purification: The solvent was evaporated to yield the isolated "spermin."

-

1.1.3. Dudley, Rosenheim, and Starling's Structural Elucidation and Synthesis (1926)

This group's work, published in the Biochemical Journal, provided definitive proof of spermine's structure through a combination of degradation experiments and total synthesis.

-

Experimental Protocol for Structural Elucidation:

-

Exhaustive Methylation: Spermine was treated with methyl iodide and silver oxide to methylate all the nitrogen atoms, followed by Hofmann degradation. This process was repeated, leading to the formation of a hydrocarbon, which was identified as 1,4-dibromobutane and propylene. This indicated a straight-chain structure with specific spacing between the nitrogen atoms.

-

Oxidative Degradation: Oxidation of spermine with permanganate yielded succinic acid, further confirming the presence of a four-carbon chain.

-

-

Experimental Protocol for the Synthesis of Spermine:

-

Step 1: Synthesis of 1,4-Di(phthalimido)butane: Potassium phthalimide was reacted with 1,4-dibromobutane.

-

Step 2: Synthesis of Putrescine (1,4-Diaminobutane): The resulting 1,4-di(phthalimido)butane was hydrolyzed with hydrazine hydrate to yield putrescine.

-

Step 3: Synthesis of N,N'-Bis(3-bromopropyl)putrescine: Putrescine was reacted with 1,3-dibromopropane.

-

Step 4: Synthesis of Spermine: The resulting N,N'-bis(3-bromopropyl)putrescine was then reacted with ammonia to yield spermine. The synthetic spermine was found to be identical to the natural product.

-

Early Investigations into the Biological Function of Spermine

Following the elucidation of its structure, research efforts shifted towards understanding the physiological role of spermine. Early studies revealed its ubiquitous presence in various tissues and its apparent importance for cell growth and proliferation.

Spermine's Interaction with Nucleic Acids

One of the earliest and most significant discoveries regarding spermine's function was its association with nucleic acids. As a polycation at physiological pH, spermine was found to bind to the negatively charged phosphate backbone of DNA and RNA. This interaction was shown to stabilize the helical structure of nucleic acids, protecting them from thermal denaturation and enzymatic degradation.

Spermine as a Growth Factor

Early cell culture experiments demonstrated that polyamines, including spermine, were essential for cell proliferation. Depletion of intracellular spermine levels led to a cessation of cell growth, which could be rescued by the addition of exogenous spermine. This established spermine as a critical factor for cellular growth and division.

Quantitative Data from Historical Research

While extensive quantitative data from the earliest studies is scarce, some information can be gleaned from historical literature and early analytical methods.

Table 1: Early Quantitative Data on Spermine

| Parameter | Organism/Tissue | Method | Reported Value/Observation | Reference |

| Crystalline Form | Human Semen | Microscopy | Observation of characteristic crystals | Leeuwenhoek (1678) |

| Elemental Analysis | "Spermin" | Combustion Analysis | Provided empirical formula | Ladenburg & Abel (1888) |

| Concentration in Semen | Human Seminal Plasma | Early colorimetric and chromatographic methods | Varied, but recognized as a major component | Early 20th Century Literature |

Visualizing Historical Concepts: Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the historical understanding of spermine's biosynthesis and the workflow for its structural elucidation.

Biosynthesis of Spermine

The biosynthetic pathway of spermine from the amino acid ornithine was a significant area of investigation in the mid-20th century. The following diagram outlines the key enzymatic steps as they were understood.

Caption: Biosynthetic pathway of spermine from ornithine.

Experimental Workflow for Spermine Structure Elucidation

The diagram below illustrates the logical flow of the experiments conducted by Dudley, Rosenheim, and Starling to determine the structure of spermine.

Caption: Workflow for the structural elucidation of spermine.

Conclusion

The journey of spermine in scientific research, from a curious crystalline observation to the elucidation of its complex biological roles, is a testament to the progression of chemical and biological sciences. The foundational work detailed in this guide laid the groundwork for our current understanding of polyamine biochemistry and its implications in health and disease. For researchers and drug development professionals, a thorough understanding of this history is invaluable for contextualizing modern research and identifying new avenues for therapeutic intervention. The intricate involvement of spermine in fundamental cellular processes continues to make it a compelling target for further investigation.

References

- 1. The early history of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The polyamines: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. The Chemical Constitution of Spermine: Structure and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Spermine from Ornithine and Putrescine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of spermine, a crucial polyamine, from its precursors ornithine and putrescine. This document details the enzymatic reactions, regulatory mechanisms, and key experimental protocols relevant to the study of this pathway, with a focus on quantitative data and methodologies essential for research and drug development.

Introduction to Polyamine Biosynthesis

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, such as cell growth, differentiation, and the stabilization of nucleic acids and proteins.[1][2] The biosynthesis of these vital compounds is a tightly regulated process, with ornithine serving as the initial substrate for the synthesis of putrescine, which is subsequently converted to spermidine and finally to spermine.[3][4] Dysregulation of this pathway has been implicated in various pathological conditions, including cancer, making its enzymatic components attractive targets for therapeutic intervention.[5][6]

The Core Biosynthetic Pathway

The conversion of ornithine to spermine involves a series of enzymatic steps catalyzed by four key enzymes: Ornithine Decarboxylase (ODC), S-Adenosylmethionine Decarboxylase (AdoMetDC), Spermidine Synthase (SpdS), and Spermine Synthase (SpmS).

Ornithine to Putrescine: The Rate-Limiting Step

The pathway begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by Ornithine Decarboxylase (ODC) . This is the first and often rate-limiting step in polyamine biosynthesis.[3][5] ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that functions as a homodimer.[6][7]

The Aminopropyl Group Donor: S-Adenosylmethionine Decarboxylase

The subsequent steps in the pathway require an aminopropyl group donor, which is provided by decarboxylated S-adenosylmethionine (dcSAM). S-Adenosylmethionine Decarboxylase (AdoMetDC or SAMDC) catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce dcSAM.[2][8] Unlike many other decarboxylases, AdoMetDC utilizes a covalently bound pyruvate as its prosthetic group.[8]

Synthesis of Spermidine

Spermidine Synthase (SpdS) then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, resulting in the formation of spermidine.[9][10]

Synthesis of Spermine

In the final step of the pathway, Spermine Synthase (SpmS) transfers a second aminopropyl group from dcSAM to spermidine to produce spermine.[11][12]

Below is a diagram illustrating the core biosynthetic pathway.

Regulation of the Pathway

The intracellular concentration of polyamines is meticulously controlled through multiple regulatory mechanisms, primarily targeting the key enzyme ODC.

A critical regulatory mechanism involves a protein called antizyme . High levels of polyamines induce a +1 ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the full-length antizyme protein.[13][14] Antizyme binds to the ODC monomer, preventing its dimerization and thus inactivating the enzyme.[3][13] Furthermore, the antizyme-ODC complex is targeted for degradation by the 26S proteasome in an ubiquitin-independent manner.[3][13] This feedback inhibition mechanism ensures that polyamine levels are maintained within a narrow physiological range.

The activity of antizyme is, in turn, regulated by an antizyme inhibitor (AZIN) . AZIN is a protein with high homology to ODC but lacks enzymatic activity. It binds to antizyme with a higher affinity than ODC, thereby releasing ODC from inhibition and degradation.[3]

The following diagram illustrates the regulatory feedback loop.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes in the spermine biosynthetic pathway. Values can vary depending on the species, tissue, and experimental conditions.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ornithine Decarboxylase (ODC) | Human | L-Ornithine | - | - | 225 min-1 | - | [15] |

| Aspergillus terreus | L-Ornithine | 950 | - | - | 4.6 x 10-5 mM-1s-1 | [6] | |

| Physarum polycephalum (Form 1) | Pyridoxal Phosphate | 0.13 | - | - | - | [16] | |

| Physarum polycephalum (Form 2) | Pyridoxal Phosphate | 33 | - | - | - | [16] | |

| Spermidine Synthase (SpdS) | Human | Putrescine | - | - | - | - | |

| dcSAM | - | - | - | - | |||

| Spermine Synthase (SpmS) | Bovine Brain | Spermidine | 60 | - | - | - | [11] |

| dcSAM | 0.1 | - | - | - | [11] | ||

| S-Adenosylmethionine Decarboxylase (AdoMetDC) | - | S-Adenosylmethionine | - | - | - | - |

Note: A comprehensive compilation of kinetic data is challenging due to variations in reporting units and experimental conditions across studies. Researchers are encouraged to consult the primary literature for specific contexts.

Intracellular Polyamine Concentrations

The concentrations of polyamines vary significantly between different cell types and tissues, and are often altered in disease states.

| Analyte | Sample Type | Concentration | Reference |

| Putrescine | Human Erythrocytes | Saturable uptake Km: 21.0 µM | [17] |

| Rat Liver | ~10 nmol/g tissue | [18] | |

| Rat Brain | ~5 nmol/g tissue | [18] | |

| Lymphoblast Cell Lines | 0.5-2.0 nmol/mg protein | [19] | |

| Spermidine | Human Erythrocytes | Uptake Km: 12.5 µM | [17] |

| Rat Liver | ~800 nmol/g tissue | [18] | |

| Rat Brain | ~400 nmol/g tissue | [18] | |

| Lymphoblast Cell Lines | 5-15 nmol/mg protein | [19] | |

| Spermine | Rat Liver | ~1200 nmol/g tissue | [18] |

| Rat Brain | ~400 nmol/g tissue | [18] | |

| Lymphoblast Cell Lines | 2-8 nmol/mg protein | [19] |

Note: These values are approximate and can be influenced by factors such as age, sex, and physiological state.[18][20]

Experimental Protocols

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

5.1.1. Sample Preparation

-

Tissues:

-

Homogenize ~50 mg of tissue in 10 volumes of 0.2 M perchloric acid (PCA).[24]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

The supernatant contains the polyamines.

-

-

Cultured Cells:

5.1.2. Derivatization

Polyamines are commonly derivatized with agents such as dansyl chloride or o-phthalaldehyde (OPA) to make them fluorescent.[25] The following is a general protocol for OPA derivatization:

-

Mix the sample supernatant with a carbonate-bicarbonate buffer (pH 9.0).[24]

-

Add a solution of OPA and N-acetyl-L-cysteine (or another thiol) in methanol.[21][22]

-

Incubate in the dark for a short period to allow the reaction to complete.

5.1.3. HPLC Analysis

-

Column: A C18 reverse-phase column is typically used.[21][22]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[21]

-

Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[21][22]

The workflow for HPLC analysis is depicted below.

Enzyme Activity Assays

5.2.1. Ornithine Decarboxylase (ODC) Activity Assay

ODC activity is commonly measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.[7]

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., sodium phosphate), pyridoxal phosphate, EDTA, dithiothreitol, and the cell or tissue lysate.

-

Initiate Reaction: Add L-[1-14C]ornithine to start the reaction and incubate at 37°C.

-

Trap CO2: The reaction is carried out in a sealed vial with a center well containing a piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide).

-

Stop Reaction: Stop the reaction by injecting an acid (e.g., citric or sulfuric acid).[7]

-

Quantify Radioactivity: The radioactivity trapped on the filter paper is measured by liquid scintillation counting.

Alternatively, non-radioactive methods that measure the production of putrescine can be used, often coupled to a secondary enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).[26]

5.2.2. Spermidine Synthase and Spermine Synthase Activity Assays

The activity of these aminopropyltransferases can be measured by monitoring the formation of the product (spermidine or spermine) or the co-product, 5'-methylthioadenosine (MTA).[9][27] A common method involves using a radiolabeled substrate.

-

Reaction Mixture: The assay mixture typically contains a buffer, the enzyme source, the amine acceptor (putrescine for spermidine synthase, spermidine for spermine synthase), and radiolabeled decarboxylated S-adenosylmethionine (e.g., [3H]dcSAM).[28]

-

Incubation: The reaction is incubated at 37°C.

-

Separation and Quantification: The radiolabeled product is separated from the unreacted substrate using techniques like ion-exchange chromatography or HPLC, and the radioactivity is quantified.[10]

A fluorescence-based assay has also been developed, which relies on the differential fluorescence of a probe upon binding to the primary and secondary amines of the substrates and products.[29]

5.2.3. S-Adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay

Similar to the ODC assay, AdoMetDC activity is often determined by measuring the release of 14CO2 from S-adenosyl-L-[carboxyl-14C]methionine.[2]

-

Reaction Mixture: The reaction buffer contains the enzyme extract and the radiolabeled SAM.

-

Incubation and CO2 Trapping: The reaction is carried out in a sealed vessel, and the evolved 14CO2 is trapped.

-

Quantification: The amount of trapped radioactivity is determined by scintillation counting.

Conclusion

The biosynthetic pathway of spermine from ornithine and putrescine is a fundamental cellular process with significant implications for health and disease. This technical guide has provided a detailed overview of the core pathway, its intricate regulatory mechanisms, quantitative data on enzyme kinetics and metabolite concentrations, and robust experimental protocols for its investigation. A thorough understanding of these aspects is crucial for researchers and professionals aiming to modulate this pathway for therapeutic benefit. The provided methodologies and data serve as a valuable resource for designing and interpreting experiments in the field of polyamine research.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spermine synthase - Wikipedia [en.wikipedia.org]

- 13. Figure 2 Regulation of ornithine decarboxylase degradation [microbialcell.com]

- 14. Ornithine decarboxylase antizyme - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Physical and kinetic distinction of two ornithine decarboxylase forms in Physarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A kinetic characterization of putrescine and spermidine uptake and export in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Changes in Whole Blood Polyamine Levels and Their Background in Age-Related Diseases and Healthy Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Assay of spermidine and spermine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to Spermine's Interaction with DNA and Stabilization of Helical Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, plays a critical role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Its profound effects are, in large part, attributable to its intricate interactions with nucleic acids. As a tetravalent cation at physiological pH, spermine avidly binds to the negatively charged phosphate backbone of DNA, leading to significant structural and functional consequences. This technical guide provides an in-depth exploration of the molecular mechanisms governing spermine-DNA interactions, with a focus on its remarkable ability to stabilize DNA helical structures. We will delve into the various binding modes, the thermodynamic driving forces, and the experimental methodologies employed to elucidate these complex interactions. This document is intended to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development who are investigating the multifaceted roles of polyamines in biological systems.

Molecular Mechanisms of Spermine-DNA Interaction

The interaction of spermine with DNA is a multifaceted process, primarily driven by strong electrostatic attractions between the positively charged amino groups of spermine and the negatively charged phosphate groups of the DNA backbone.[1] However, the interaction is not merely a non-specific charge neutralization. The unique, flexible, and elongated structure of spermine allows it to engage in more specific and structurally significant binding modes.

Binding Modes

Spermine can interact with the DNA double helix in several distinct ways:

-

Major Groove Binding: Spermine can fit snugly into the major groove of B-DNA, forming hydrogen bonds with the base pairs, particularly with GC-rich regions.[2][3] This mode of binding can induce a bending of the DNA helix over the spermine molecule, which in turn deepens and narrows the major groove.[4][5] This conformational change is stabilized by maximizing the interactions between the proton donor groups on spermine and proton acceptor sites on the DNA.[4][5]

-

Minor Groove Binding: While major groove binding is often favored, spermine can also bind to the minor groove of DNA, especially in AT-rich regions.[6] The narrower minor groove of B-DNA can accommodate the spermine molecule, allowing for close electrostatic interactions with the phosphate backbone on either side of the groove.

-

Inter-strand Cross-linking: The length and flexibility of the spermine molecule enable it to bridge the phosphate groups on opposite strands of the DNA duplex. This "tethering" effect significantly contributes to the stabilization of the helical structure by holding the two strands together.

-

Phosphate Backbone Neutralization: The most fundamental interaction involves the electrostatic attraction between the protonated amino groups of spermine and the phosphate groups of the DNA backbone. This neutralization of the negative charges reduces the electrostatic repulsion between the phosphate groups, a key factor in destabilizing the DNA helix.[7]

DNA Condensation

At sufficient concentrations, spermine can induce the condensation and aggregation of DNA.[8] This process is driven by the neutralization of the negative charges on the DNA backbone, which reduces the electrostatic repulsion between DNA segments and allows them to pack more closely together.[7] This condensation is a critical process for the packaging of DNA within the confined space of the cell nucleus and in viral capsids.

Quantitative Analysis of Spermine-DNA Interactions

The interaction between spermine and DNA can be characterized by several key quantitative parameters that provide insights into the strength and nature of the binding.

| Parameter | Description | Typical Values/Observations | Experimental Technique(s) |

| Binding Affinity (Kd) | The equilibrium dissociation constant, which represents the concentration of spermine at which half of the DNA binding sites are occupied. A lower Kd indicates a higher binding affinity. | For a spermine derivative, Kd values in the range of 105 to 107 M-1 have been reported, with a preference for GC-rich sequences.[2] | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, Surface Plasmon Resonance (SPR) |

| Stoichiometry (n) | The number of spermine molecules that bind to a specific unit of DNA (e.g., per base pair or per phosphate group). | The stoichiometry of spermine binding is dependent on the ionic strength of the solution. At low salt concentrations, approximately one spermine molecule binds per 10-20 base pairs. | Isothermal Titration Calorimetry (ITC), Equilibrium Dialysis |

| Change in Melting Temperature (ΔTm) | The increase in the melting temperature of DNA upon spermine binding, indicating stabilization of the double helix. | Spermine can increase the Tm of DNA by 23–27 °C.[9] The extent of stabilization is dependent on the spermine concentration and the ionic strength of the solution.[7] | UV-Vis Spectroscopy (Thermal Denaturation) |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | The changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon binding, which reveal the driving forces of the interaction. | Spermine binding to DNA is typically an entropically driven process, with a positive ΔS and a small, often positive, ΔH.[10] | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

A variety of biophysical techniques are employed to study the intricate details of spermine-DNA interactions. Below are detailed protocols for some of the key experimental methods.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of spermine binding to DNA.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

-

Purified DNA solution (e.g., calf thymus DNA or a specific oligonucleotide sequence) in a suitable buffer (e.g., Tris-HCl, NaCl).

-

Spermine tetrahydrochloride solution prepared in the same buffer as the DNA.

-

Degassed buffer for cleaning and baseline measurements.

Procedure:

-

Sample Preparation:

-

Prepare a solution of DNA at a known concentration (typically 5-50 µM) in the reaction cell. The exact concentration will depend on the expected binding affinity.

-

Prepare a solution of spermine at a concentration 10-20 times higher than the DNA concentration in the injection syringe.

-

Ensure that both the DNA and spermine solutions are in identical, degassed buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.[11]

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe with the experimental buffer.

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) of the spermine solution into the DNA solution to remove any air from the syringe tip. Discard this initial data point during analysis.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the spermine solution into the DNA solution. The time between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).

-

-

Control Experiment:

-

Perform a control titration by injecting the spermine solution into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of spermine to DNA.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH.

-

Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

-

ΔG = -RTln(Ka), where Ka = 1/Kd

-

ΔG = ΔH - TΔS

-

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for monitoring conformational changes in chiral molecules like DNA upon ligand binding.

Objective: To investigate changes in the secondary structure of DNA upon spermine binding.

Materials:

-

Circular Dichroism Spectropolarimeter

-

Quartz cuvette with a defined path length (e.g., 1 cm).

-

DNA solution in a suitable buffer (e.g., phosphate buffer).

-

Spermine solution prepared in the same buffer.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of DNA at a known concentration.

-

Prepare a stock solution of spermine at a known concentration.

-

-

Instrument Setup:

-

Turn on the instrument and the nitrogen purge gas. Allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 220-320 nm for DNA).

-

Set the scanning parameters, such as bandwidth, scan speed, and number of accumulations.

-

-

Measurement:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the DNA solution alone.

-

Titrate the DNA solution with increasing concentrations of spermine, recording a CD spectrum after each addition and allowing for equilibration.

-

-

Data Analysis:

-

Subtract the baseline spectrum from each of the sample spectra.

-

Analyze the changes in the CD spectrum of DNA as a function of spermine concentration. A typical B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm. Changes in the intensity and position of these bands indicate conformational changes. For example, a shift towards an A-form-like spectrum might be observed.[12]

-

The data can also be used to estimate the binding affinity by plotting the change in CD signal at a specific wavelength against the spermine concentration and fitting the data to a binding isotherm.

-

UV-Vis Spectroscopy for Thermal Denaturation (Melting Temperature) Analysis

This method is used to determine the effect of spermine on the thermal stability of DNA.

Objective: To measure the change in the melting temperature (Tm) of DNA in the presence of spermine.

Materials:

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvettes.

-

DNA solution in a suitable buffer.

-

Spermine solution prepared in the same buffer.

Procedure:

-

Sample Preparation:

-

Prepare a solution of DNA at a known concentration (e.g., 20-50 µg/mL).

-

Prepare a series of DNA solutions containing different concentrations of spermine.

-

-

Instrument Setup:

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Program the temperature controller to ramp the temperature at a controlled rate (e.g., 1 °C/minute) over a desired range (e.g., 25 °C to 95 °C).

-

-

Measurement:

-

Place the cuvette containing the DNA solution (with or without spermine) in the temperature-controlled holder.

-

Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature. The resulting curve is the DNA melting curve.

-

The Tm is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

-

The Tm can be accurately determined by taking the first derivative of the melting curve; the peak of the derivative plot corresponds to the Tm.

-

Calculate the ΔTm by subtracting the Tm of the DNA alone from the Tm of the DNA in the presence of spermine.

-

Visualizations

Chemical Structure of Spermine

Caption: Chemical structure of spermine.

Spermine-DNA Interaction Modes

Caption: Spermine's primary interaction modes with DNA.

Logical Workflow of DNA Stabilization by Spermine

Caption: Logical flow of DNA stabilization by spermine.

Experimental Workflow for Studying Spermine-DNA Interactions

Caption: Experimental workflow for spermine-DNA studies.

Conclusion

The interaction of spermine with DNA is a cornerstone of its biological functionality. Through a combination of electrostatic interactions, groove binding, and inter-strand bridging, spermine effectively neutralizes the repulsive forces of the phosphate backbone and imposes significant conformational constraints on the DNA double helix. This leads to a marked stabilization of the helical structure, as evidenced by a substantial increase in its melting temperature. The ability of spermine to condense DNA further underscores its importance in the organization and protection of the genetic material within the cell. The experimental protocols and quantitative data presented in this guide provide a framework for the rigorous investigation of these interactions, which is essential for advancing our understanding of polyamine biology and for the development of novel therapeutic strategies that target DNA structure and function.

References

- 1. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dot Files [arep.med.harvard.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Phosphorylated protamines. I. Binding stoichiometry and thermal stability of complexes in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamics of DNA binding and condensation: isothermal titration calorimetry and electrostatic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 12. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Spermine as an Intracellular Free Radical Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a critical factor in cellular damage and the pathogenesis of numerous diseases. Polyamines, particularly spermine, are ubiquitous polycationic molecules essential for cell growth and proliferation.[1] Present in millimolar concentrations within the cell nucleus, spermine has been identified as a significant intracellular free radical scavenger, playing a crucial role in protecting vital macromolecules like DNA from oxidative damage.[2][3] This technical guide provides an in-depth exploration of spermine's antioxidant properties, its mechanisms of action, relevant signaling pathways, and the experimental protocols used to elucidate its function.

Introduction to Spermine and Oxidative Stress

Polyamines are essential for eukaryotic cell growth, contributing to processes such as gene expression regulation and chromatin stabilization.[2] Spermine, a key polyamine, is strategically localized within the nucleus, in close proximity to DNA.[2][4] This localization is critical for its function in shielding DNA from the damaging effects of free radicals generated during normal cellular metabolism and in response to external insults.[2] Oxidative damage is a constant threat to cellular integrity, and cells have evolved multiple defense mechanisms.[2] Evidence strongly suggests that spermine is a major component of this natural defense system, functioning directly as a free radical scavenger.[1][3]

Mechanisms of Spermine's Free Radical Scavenging Activity

Spermine employs a multi-faceted approach to mitigate oxidative stress, acting through both direct and indirect mechanisms.

Direct Scavenging of Free Radicals

Spermine directly interacts with and neutralizes highly reactive oxygen species. Its primary targets include:

-

Hydroxyl Radicals (•OH): The hydroxyl radical is an extremely reactive and damaging ROS. Spermine has been shown to be an effective scavenger of hydroxyl radicals, thereby protecting cellular components from their detrimental effects.[3][5] Studies using electron spin resonance (ESR) spectroscopy have demonstrated spermine's ability to reduce the signal of hydroxyl radical spin traps.[4]

-

Singlet Oxygen: While the direct scavenging of singlet oxygen by spermine has been proposed, further research is needed to fully elucidate this mechanism.[2]

It is important to note that spermine's ability to scavenge superoxide anions appears to be limited.[6]

Indirect Antioxidant Mechanisms

Beyond direct scavenging, spermine contributes to the cellular antioxidant defense through several indirect pathways:

-

Chelation of Transition Metals: The Fenton reaction, a major source of hydroxyl radicals, is catalyzed by transition metals like copper.[2] Spermine can chelate these metal ions, preventing them from participating in redox reactions that generate ROS.

-

Modulation of Signaling Pathways: Spermine can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7] Activation of Nrf2 leads to the increased expression of antioxidant enzymes, bolstering the cell's overall defense against oxidative stress.[7]

-

Inhibition of Lipid Peroxidation: Spermine effectively protects cell membranes from lipid peroxidation, a destructive chain reaction initiated by free radicals.[5][6] This protection helps maintain membrane integrity and function.[8]

Quantitative Analysis of Scavenging Efficiency

The antioxidant capacity of spermine has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of a specific free radical.

| Parameter | Spermine Concentration | Free Radical / Oxidant | Experimental System | Reference |

| IC50 | 0.55 mM | Hydrogen Peroxide (H2O2) | Trypanosoma cruzi lipoperoxidation | [6] |

| IC50 | 0.8 mM | Nifurtimox-induced radicals | Trypanosoma cruzi lipoperoxidation | [6] |

Signaling Pathways and Cellular Effects

Spermine's role as a free radical scavenger has significant implications for various cellular processes and signaling pathways.

Protection Against Oxidative Stress-Induced Damage

By neutralizing ROS, spermine protects cells from a cascade of damaging events. This includes preventing DNA damage, maintaining mitochondrial function, and inhibiting the opening of the mitochondrial permeability transition pore, which can lead to apoptosis.[5]

Activation of the Nrf2 Antioxidant Response Pathway

Spermine has been shown to activate the Nrf2 signaling pathway, a central regulator of cellular antioxidant defenses.[7] This leads to the transcription of a battery of antioxidant and cytoprotective genes.

Key Experimental Protocols

The following are summaries of key experimental protocols used to investigate the free radical scavenging and antioxidant properties of spermine.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

This protocol is adapted from studies demonstrating the direct scavenging of hydroxyl radicals by spermine.[3][4]

-

Objective: To visually and quantitatively assess the reduction of hydroxyl radicals by spermine.

-

Materials:

-

ESR spectrometer

-

Spin trap agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)

-

Hydroxyl radical generating system (e.g., Fenton reagent: H₂O₂ and a copper salt like Cu(II))[4]

-

Spermine solution of varying concentrations

-

Phosphate buffer

-

-

Procedure:

-

Prepare a reaction mixture containing the hydroxyl radical generating system and the spin trap DMPO in a phosphate buffer.

-

In the experimental group, add varying concentrations of spermine to the reaction mixture. The control group will not contain spermine.

-

Incubate the mixtures for a specified time at a controlled temperature.

-

Transfer the samples to a quartz flat cell for ESR measurement.

-

Record the ESR spectra. The signal intensity of the DMPO-OH adduct is proportional to the concentration of hydroxyl radicals.

-

Compare the signal intensity of the experimental groups with the control to determine the percentage of hydroxyl radical scavenging by spermine.

-

Cellular Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, to assess spermine's protective effect.

-

Objective: To quantify the inhibition of lipid peroxidation in a cellular or tissue model by spermine.

-

Materials:

-

Cell or tissue homogenate

-

Oxidative stress inducer (e.g., H₂O₂/Fe²⁺)[6]

-

Spermine solution

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

-

-

Procedure:

-

Pre-incubate the cell or tissue homogenate with varying concentrations of spermine.

-

Induce lipid peroxidation by adding the oxidative stress inducer. A control group without the inducer and a group with the inducer but without spermine should be included.

-

Stop the reaction by adding TCA.

-

Add the TBA reagent to the mixture and heat at 95°C for a specified time to form the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

Calculate the concentration of MDA and determine the inhibitory effect of spermine on lipid peroxidation.

-

Implications for Drug Development

The potent antioxidant properties of spermine and its ability to protect against oxidative stress-induced cellular damage make it and its analogs promising candidates for therapeutic development. Areas of particular interest include:

-

Neurodegenerative Diseases: Oxidative stress is a key pathological feature of diseases like Alzheimer's and Parkinson's. The ability of spermine to cross the blood-brain barrier and protect neurons from oxidative damage is an active area of research.

-

Cardiovascular Diseases: Spermine's capacity to inhibit LDL oxidation, a critical event in atherosclerosis, suggests its potential in preventing or treating cardiovascular ailments.[9][10]

-

Anti-aging and Longevity: By mitigating the cumulative effects of oxidative damage, spermine may contribute to healthy aging and longevity.[11]

-

Inflammatory Conditions: Spermine can suppress the production of pro-inflammatory mediators associated with oxidative stress, indicating its potential as an anti-inflammatory agent.[12]

Conclusion

Spermine is a vital intracellular polyamine that functions as a potent and multifaceted free radical scavenger.[1] Its strategic nuclear localization, direct scavenging of highly reactive species like the hydroxyl radical, and indirect antioxidant effects through metal chelation and activation of the Nrf2 pathway underscore its importance in cellular defense against oxidative stress.[2][5][7] The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of spermine and its derivatives in a wide range of pathologies driven by oxidative damage.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. The natural polyamine spermine functions directly as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Free radical scavenging action of the natural polyamine spermine in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyamines as a defense mechanism against lipoperoxidation in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant properties of di- and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. mdpi.com [mdpi.com]

- 11. agemate.com [agemate.com]

- 12. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Spermine's Role in Gene Expression and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, is a critical regulator of cellular processes, profoundly influencing gene expression through a multi-faceted mechanism. This technical guide provides an in-depth exploration of spermine's involvement in gene regulation, detailing its impact on chromatin structure, histone modifications, and the modulation of key signaling pathways. We present quantitative data on protein expression changes induced by polyamines, outline detailed experimental protocols for investigating spermine's molecular interactions, and provide visual representations of key pathways and workflows to facilitate a comprehensive understanding of this vital molecule's role in cellular function and its potential as a therapeutic target.

Core Mechanisms of Spermine-Mediated Gene Regulation

Spermine's influence on gene expression is not mediated by a single mechanism but rather through a complex interplay of interactions with DNA, RNA, and key regulatory proteins. Its polycationic nature at physiological pH allows it to electrostatically interact with negatively charged macromolecules, leading to significant effects on:

-

Chromatin Condensation and Accessibility: Spermine binds to DNA, promoting its condensation and altering chromatin structure. This can impact the accessibility of genomic regions to transcription factors and the transcriptional machinery. Studies have shown that polyamine depletion can lead to a more open chromatin state, suggesting that spermine plays a role in maintaining a more compact and transcriptionally poised chromatin environment.

-

Histone Modifications: Spermine influences the activity of enzymes that modify histones, the core proteins around which DNA is wrapped. These modifications, such as acetylation and methylation, are critical for regulating gene expression.

-

Histone Acetylation: Polyamines can stimulate the activity of histone acetyltransferases (HATs), leading to the acetylation of histone tails. This modification is generally associated with a more open chromatin structure and transcriptional activation.

-

Histone Methylation: Spermine levels can also impact histone methylation patterns. For instance, spermine has been shown to be involved in the regulation of H4R3me2a modification at the AR locus, thereby suppressing Androgen Receptor (AR) expression[1].

-

-

Regulation of Transcription Factors: Spermine can directly or indirectly influence the binding of transcription factors to their target DNA sequences. This can occur through alterations in DNA conformation or by modulating the activity of signaling pathways that control transcription factor function.

-

Post-Translational Modification and Translation: A crucial role of polyamines, particularly spermidine (a precursor to spermine), is in the hypusination of eukaryotic translation initiation factor 5A (eIF5A). Hypusinated eIF5A is essential for the translation of a specific subset of mRNAs, often those with polyproline tracts, and is also involved in mRNA decay. By influencing this process, spermine can regulate the expression of specific proteins.

Quantitative Insights into Spermine's Impact on the Proteome

Recent proteomic studies have begun to quantify the impact of polyamines on cellular protein expression. These studies provide valuable data for understanding the downstream effects of spermine on a global scale.

Table 1: Differentially Expressed Proteins in Mouse Ovaries Following Spermidine Treatment

| Protein | Gene | Fold Change | Function |

| Tumor protein p53 | Trp53 | Upregulated | Cell cycle regulation, Apoptosis |

| Nuclear receptor subfamily 5 group A member 1 | Nr5a1 | Upregulated | Steroidogenesis, Reproduction |

| BCL2-related ovarian killer | Bok | Upregulated | Apoptosis |

| BH3 domain apoptosis-inducing protein | Bid | Uregulated | Apoptosis |

| Xanthine dehydrogenase | Xdh | Downregulated | Purine metabolism, Oxidative stress |

| Thioredoxin-interacting protein | Txnip | Downregulated | Redox regulation, Apoptosis |

Source: Adapted from a study on the antioxidant effect of spermidine on the mouse ovary. The study identified 681 differentially expressed proteins, with 424 upregulated and 257 downregulated[2].

Table 2: Differentially Expressed Genes in Tomato Leaves in Response to Spermidine under Low-Iron Stress

| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes |

| Response to Low-Iron Stress (vs. Control) | 227 | 201 |

| Spermidine Treatment under Low-Iron Stress (vs. Low-Iron Stress) | 606 | 302 |

Source: Transcriptomic analysis of Solanum lycopersicum L. revealed significant changes in gene expression in response to spermidine treatment under low-iron stress conditions[3].

Signaling Pathways Modulated by Spermine

Spermine is integrated into several key signaling pathways that regulate gene expression. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.

Spermine and Androgen Receptor (AR) Signaling

In prostate cancer, spermine has been shown to act as a natural suppressor of Androgen Receptor (AR) signaling. It achieves this by directly binding to and inhibiting Protein Arginine Methyltransferase 1 (PRMT1). This inhibition leads to a reduction in the histone mark H4R3me2a at the AR gene locus, which in turn suppresses the transcription of both full-length AR and its splice variants[1].

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of spermine in gene expression.

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol is designed to assess the association of specific histone modifications with genomic regions of interest in response to spermine treatment.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Micrococcal nuclease or sonicator

-

Antibody specific to the histone modification of interest (e.g., anti-acetyl-Histone H3)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine[4][5].

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer to release the chromatin[4][6].

-

Chromatin Fragmentation: Shear the chromatin into fragments of 200-1000 bp using either enzymatic digestion with micrococcal nuclease or mechanical shearing via sonication[4][7].

-

Immunoprecipitation:

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin[4][7].

-

Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein[4][7].

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit[4].

-

Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR)[4].

In Vitro Transcription Assay

This assay can be used to directly assess the effect of spermine or its precursors on the efficiency of transcription from a specific DNA template.

Materials:

-

Linearized DNA template containing a promoter (e.g., T7 promoter) and the gene of interest

-

T7 RNA Polymerase

-

Ribonucleotides (ATP, GTP, CTP, UTP)

-

Transcription buffer (containing Tris-HCl, MgCl2, DTT)

-

Spermidine or Spermine solution

-

RNase inhibitor

-

DNase I

-

RNA purification kit or phenol:chloroform extraction reagents

-

Agarose gel or polyacrylamide gel electrophoresis system

Procedure:

-

Reaction Setup: In an RNase-free tube, combine the DNA template, ribonucleotides, transcription buffer, RNase inhibitor, and T7 RNA Polymerase. Prepare parallel reactions with and without the addition of spermidine or spermine at various concentrations[8][9].

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for RNA synthesis[8].

-

DNase Treatment: Add DNase I to the reactions and incubate for a further 15-30 minutes at 37°C to digest the DNA template[8].

-

RNA Purification: Purify the newly synthesized RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

-

Analysis: Analyze the quantity and integrity of the RNA product by agarose or polyacrylamide gel electrophoresis. The intensity of the RNA band will indicate the efficiency of transcription under each condition.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of a protein (e.g., a transcription factor) to a specific DNA sequence and can be adapted to investigate how spermine influences this interaction.

Materials:

-

Purified transcription factor of interest

-

DNA probe: a short, labeled (e.g., with 32P or a fluorescent tag) double-stranded DNA fragment containing the transcription factor binding site

-

Binding buffer (containing buffer, salt, glycerol, and a non-specific competitor DNA like poly(dI-dC))

-

Spermine solution

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffer

-

Detection system (autoradiography film or fluorescence imager)

Procedure:

-

Binding Reaction: In a small reaction volume, incubate the labeled DNA probe with the purified transcription factor in the binding buffer. Set up parallel reactions with increasing concentrations of spermine[10][11][12][13].

-

Incubation: Allow the binding reaction to proceed at room temperature or 4°C for 20-30 minutes[10][12].

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and perform electrophoresis. The protein-DNA complexes will migrate slower than the free DNA probe, resulting in a "shifted" band[11][13].

-

Detection: After electrophoresis, dry the gel and expose it to autoradiography film (for 32P-labeled probes) or visualize it using a fluorescence imager[11]. The intensity and position of the shifted band will indicate the effect of spermine on the protein-DNA interaction.

Drug Development Implications

The multifaceted role of spermine in gene regulation presents numerous opportunities for drug development, particularly in the context of cancer and other proliferative diseases where polyamine metabolism is often dysregulated.

-

Targeting Polyamine Metabolism: Inhibitors of key enzymes in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC), have been explored as anti-cancer agents. By depleting intracellular polyamine levels, these drugs can inhibit cell growth and induce apoptosis.

-

Spermine Analogues: Synthetic analogues of spermine that can compete with the natural polyamines for binding to cellular targets or that are more readily taken up by cancer cells are being investigated. These analogues can disrupt polyamine homeostasis and have shown promise in preclinical studies.

-

Combination Therapies: Combining polyamine-targeted therapies with other anti-cancer drugs may offer synergistic effects. For example, depleting spermine could sensitize cancer cells to DNA-damaging agents or inhibitors of transcription.

Conclusion

Spermine is a potent modulator of gene expression, exerting its influence through a variety of interconnected mechanisms, including the direct alteration of chromatin structure, the regulation of histone-modifying enzymes, and the control of protein translation via eIF5A hypusination. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further unravel the complexities of spermine's regulatory functions. A deeper understanding of these processes will undoubtedly pave the way for novel therapeutic strategies targeting the polyamine pathway in a range of human diseases.

References

- 1. librarysearch.rgu.ac.uk [librarysearch.rgu.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Comparative Physiological and Transcriptomic Analyses Reveal Mechanisms of Exogenous Spermidine-Induced Tolerance to Low-Iron Stress in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]

- 7. Using Chromatin Immunoprecipitation in Toxicology: A Step-by-Step Guide to Increasing Efficiency, Reducing Variability, and Expanding Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. protocols.io [protocols.io]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 13. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of Spermine and Spermidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines, including spermine and spermidine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1][2] The intracellular concentration of these molecules is meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport.[3][4] Dysregulation of polyamine metabolism is a hallmark of various pathological conditions, most notably cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention.[4][5][6][7] This technical guide provides a comprehensive overview of the core aspects of spermine and spermidine metabolism, with a focus on the key enzymatic players, regulatory mechanisms, and their implications for drug development. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of the signaling and metabolic pathways to facilitate a deeper understanding of this critical area of cell biology.

Biosynthesis of Spermine and Spermidine